molecular formula C16H13ClO3 B8468417 4-(4'-Chloro-4-biphenylyl)-4-oxo-butyric acid

4-(4'-Chloro-4-biphenylyl)-4-oxo-butyric acid

Cat. No. B8468417
M. Wt: 288.72 g/mol
InChI Key: JWZSTJYFEBRUAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4'-Chloro-4-biphenylyl)-4-oxo-butyric acid is a useful research compound. Its molecular formula is C16H13ClO3 and its molecular weight is 288.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4'-Chloro-4-biphenylyl)-4-oxo-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4'-Chloro-4-biphenylyl)-4-oxo-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4'-Chloro-4-biphenylyl)-4-oxo-butyric acid

Molecular Formula

C16H13ClO3

Molecular Weight

288.72 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)phenyl]-4-oxobutanoic acid

InChI

InChI=1S/C16H13ClO3/c17-14-7-5-12(6-8-14)11-1-3-13(4-2-11)15(18)9-10-16(19)20/h1-8H,9-10H2,(H,19,20)

InChI Key

JWZSTJYFEBRUAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C(=O)CCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 4-chlorobiphenyl (9.43 g, 0.0500 mol), succinic anhydride (5.50 g, 0.0550 mol), and anhydrous aluminum chloride (14.8 g, 0.111 mol) in nitrobenzene (25 mL) at 5° C. under nitrogen was stirred 4 hours, then allowed to warm to room temperature. After 3 days, the mixture was heated at 95° C. to 120° C. for 1 hour, cooled to 5° C., and quenched with a mixture of ice (15 g), water (8 mL), and concentrated hydrochloric acid (HCl) solution (8 mL). Additional water (150 mL) was added, followed by ethyl acetate. The ethyl acetate layer was washed with 0.2 M HCl and extracted with saturated aqueous sodium bicarbonate solution. The bicarbonate layer was rotary evaporated briefly to remove residual ethyl acetate, then acidified by the dropwise addition of concentrated HCl solution. The resulting tan precipitate was filtered off, washed with 0.2 M HCl, and air dried. The solids were dissolved in hot toluene/acetone, and the solution was decolorized with activated carbon, and filtered hot through celite. The filtrate was concentrated, and the resulting crystals were filtered, washed, and dried in vacuo to give 1.96 g of 4-(4′-chloro-biphenyl-4-yl)-4-oxo-butyric acid as pale yellow plates; mp 184-185° C.
Quantity
9.43 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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